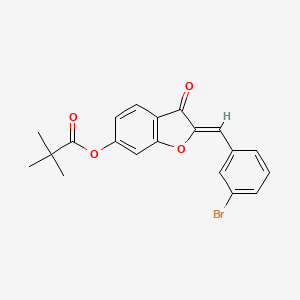![molecular formula C20H19ClN2O5S B12194133 1-({(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)piperidine-4-carboxylic acid](/img/structure/B12194133.png)
1-({(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a piperidine ring, and a phenyl group
Preparation Methods
The synthesis of 1-({(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a carbon acid compound in the presence of a base catalyst . The reaction conditions typically include refluxing in pyridine, which facilitates the formation of the desired product through decarboxylation and elimination .
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of heterogeneous base catalysts, such as reconstructed hydrotalcite, which has been shown to be highly active in carbon-carbon bond formations .
Chemical Reactions Analysis
1-({(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom in the phenylprop-2-en-1-ylidene group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-({(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)piperidine-4-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-({(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific targets involved.
Comparison with Similar Compounds
Similar compounds to 1-({(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)piperidine-4-carboxylic acid include other thiazolidine derivatives and piperidine-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
Thiazolidine-2,4-dione: A simpler thiazolidine derivative with known antidiabetic properties.
Piperidine-4-carboxylic acid: A basic piperidine derivative used in various chemical syntheses.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C20H19ClN2O5S |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
1-[2-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H19ClN2O5S/c21-15(10-13-4-2-1-3-5-13)11-16-18(25)23(20(28)29-16)12-17(24)22-8-6-14(7-9-22)19(26)27/h1-5,10-11,14H,6-9,12H2,(H,26,27)/b15-10-,16-11- |
InChI Key |
KZZYVTNDVXWNTO-XCMCHEKJSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)O)C(=O)CN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/Cl)/SC2=O |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CN2C(=O)C(=CC(=CC3=CC=CC=C3)Cl)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12194051.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide](/img/structure/B12194064.png)
![3-[(3-Methoxyphenoxy)methyl]-6-[(2-methylprop-2-en-1-yl)oxy]-1,2-benzoxazole](/img/structure/B12194074.png)
![4-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12194079.png)
![4-Chloro-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12194081.png)
![(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12194087.png)
![2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine](/img/structure/B12194094.png)


![ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B12194111.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B12194126.png)
![[6-(4-Fluorophenyl)thiopheno[2,3-e]pyrimidin-4-yl](2-thienylmethyl)amine](/img/structure/B12194127.png)
![3-ethyl-9-[2-(4-fluorophenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12194134.png)
